Home > Products > Screening Compounds P74862 > 1-(1-Methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethanone
1-(1-Methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethanone - 18332-24-6

1-(1-Methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethanone

Catalog Number: EVT-6732736
CAS Number: 18332-24-6
Molecular Formula: C12H15NO
Molecular Weight: 189.25 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

1-(1-Methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethanone is a compound that belongs to the class of 3,4-dihydroisoquinoline derivatives, which are known for their diverse biological activities. This compound is characterized by its unique molecular structure, which includes a dihydroisoquinoline moiety and an ethanone functional group. The exploration of its properties and potential applications has garnered interest in medicinal chemistry and pharmacology.

Source and Classification

This compound can be classified under the broader category of isoquinoline derivatives, specifically as a 3,4-dihydroisoquinoline. Isoquinolines are bicyclic compounds that consist of a benzene ring fused to a pyridine ring. The specific structure of 1-(1-Methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethanone makes it a potential candidate for various pharmacological applications due to its structural similarities to bioactive molecules.

Synthesis Analysis

Methods and Technical Details

The synthesis of 1-(1-Methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethanone can be achieved through several methods:

  1. Pictet-Spengler Reaction: This classical method involves the condensation of phenethylamines with aldehydes or ketones to form tetrahydroisoquinolines. Although typically effective with aldehydes, modifications allow for ketones to be utilized as well .
  2. Ketoamide Interactions: Another approach involves the reaction of ketoamides with organomagnesium compounds, leading to cyclization in the presence of catalytic amounts of p-toluenesulfonic acid. This method has been shown to yield high amounts of substituted isoquinolines .
  3. Reduction and Cyclization: The synthesis may also include the reduction of ketoamides followed by cyclization through acid catalysis, allowing for the introduction of various substituents at the C-1 position of the isoquinoline skeleton .

Technical Considerations

The choice of starting materials and reaction conditions significantly influences the yield and purity of the final product. The use of anhydrous solvents and controlled temperatures is essential for optimizing reactions involving sensitive intermediates.

Molecular Structure Analysis

Molecular Data

  • Molecular Weight: Approximately 185.24 g/mol
  • Melting Point: Specific melting points may vary based on purity but generally fall within a narrow range for similar compounds.
Chemical Reactions Analysis

Reactions and Technical Details

1-(1-Methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethanone can undergo various chemical reactions typical for ketones and nitrogen-containing heterocycles:

  • Nucleophilic Addition: The carbonyl carbon in the ethanone group can participate in nucleophilic addition reactions.
  • Reduction Reactions: It can be reduced to form alcohol derivatives using reducing agents such as sodium borohydride.
  • Acylation Reactions: The compound may serve as a substrate for acylation reactions, leading to more complex derivatives.

These reactions are critical for modifying the compound's structure to enhance its biological activity or alter its physical properties.

Mechanism of Action

The mechanism by which 1-(1-Methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethanone exerts its biological effects is not fully elucidated but is hypothesized to involve interactions with specific receptors or enzymes in biological systems.

Potential Mechanisms Include:

  • Receptor Binding: Similar compounds have shown affinity for neurotransmitter receptors, suggesting that this compound may modulate neurotransmission.
  • Enzyme Inhibition: It may act as an inhibitor for certain enzymes involved in metabolic pathways.

Further studies are necessary to clarify these mechanisms and their implications in pharmacology.

Physical and Chemical Properties Analysis

Physical Properties

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: Reacts readily with nucleophiles due to the electrophilic nature of the carbonyl group.

Relevant data from studies indicate that variations in substituents can significantly impact these properties .

Applications

The applications of 1-(1-Methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethanone are primarily found within scientific research:

  • Pharmaceutical Development: Its structural characteristics make it a candidate for developing new therapeutic agents targeting neurological disorders or other diseases linked to isoquinoline derivatives.
  • Biological Studies: Used in studies investigating the biological activities associated with isoquinoline compounds, including their roles in cellular signaling pathways.

Research continues into optimizing its synthesis and exploring its full potential within medicinal chemistry.

Introduction to the Structural and Pharmacological Significance of 1-(1-Methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethanone

1-(1-Methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethanone represents a structurally optimized tetrahydroisoquinoline derivative with emerging significance in neuropharmacology. Characterized by an acetyl substitution at the C2 position and methylation at the N1 position, this compound exhibits enhanced metabolic stability and blood-brain barrier permeability compared to simpler tetrahydroisoquinolines. Its core structure serves as a privileged scaffold in central nervous system (CNS) drug discovery, particularly for neurodegenerative and neuropsychiatric disorders. The strategic modifications position this molecule at the intersection of endogenous neurotransmitter biochemistry and synthetic neuroactive small-molecule development, enabling targeted modulation of dopaminergic pathways and calcium signaling cascades implicated in Parkinsonian motor symptoms, cognitive impairment, and affective disorders. Its evolution from early tetrahydroisoquinoline research exemplifies rational structure-based drug design principles applied to overcome limitations of catecholaminergic therapeutics [1] [9].

Structural Analogues in Neuroactive Small-Molecule Discovery

The structural architecture of 1-(1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethanone serves as a versatile template for developing neuroactive compounds with diverse pharmacological profiles. Systematic modifications to its core scaffold have yielded clinically significant analogues with optimized blood-brain barrier penetration, receptor selectivity, and metabolic stability:

  • 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ): This endogenous analogue lacks the C2 acetyl group but shares the N1-methylation pattern. It demonstrates neuroprotective properties through multiple mechanisms, including reversible MAO-A/B inhibition (IC₅₀ ≈ 50 μM) and free radical scavenging activity. As an endogenous parkinsonism-preventing agent, 1MeTIQ counteracts neurotoxins like MPTP and rotenone in rodent models, preserving dopaminergic neurons in the substantia nigra. Its concentration decreases by approximately 50% in the substantia nigra of Parkinson's patients and aged rats, suggesting physiological neuroprotective functions [1] [9].

  • LY3154207 (Mevidalen): This clinical-stage analogue incorporates a 3-hydroxymethyl group, 5-(3-hydroxy-3-methylbutyl) chain, and 2,6-dichlorophenyl acetyl moiety. The stereospecific (1S,3R) configuration enables potent positive allosteric modulation of the human dopamine D1 receptor (EC₅₀ = 0.22 μM) with minimal agonist activity. Its cocrystal form with 4-hydroxybenzoic acid enhances solubility and bioavailability, demonstrating advanced pharmaceutical engineering applied to this chemical class [3] [8].

  • 6-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride: The methoxy substitution at the C6 position modifies electron distribution and receptor interaction profiles. This analogue exhibits distinct binding characteristics at calcium channel sites, illustrating how ring substitutions can shift pharmacological activity toward voltage-gated ion channel modulation [5].

Table 1: Structural Analogues of 1-(1-Methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethanone and Their Pharmacological Profiles

Compound NameCore Structural ModificationsKey Pharmacological ActivitiesMolecular Targets
1-(1-Methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethanoneN1-methyl, C2-acetylDopamine receptor modulation, Calcium channel interactionD1/D2 receptors, L-type Ca²⁺ channels
1MeTIQN1-methyl, unsaturated backboneMAO-A/B inhibition (IC₅₀ ≈ 50 μM), Free radical scavengingMAO enzymes, ROS scavenging
LY3154207(1S,3R)-3-hydroxymethyl-5-(3-hydroxy-3-methylbutyl), 2,6-dichloroacetylD1 PAM (EC₅₀ = 0.22 μM), Cognitive enhancementDopamine D1 receptor
DETQ(1S,3R)-3-hydroxymethyl-5-(2-hydroxypropan-2-yl), 2,6-dichloroacetylD1 PAM, Locomotor activationDopamine D1 receptor
6-Methoxy-1,2,3,4-TIQ hydrochlorideC6-methoxy substitutionCalcium channel modulationVoltage-gated Ca²⁺ channels

Structural-activity relationship (SAR) studies reveal that N1 methylation substantially increases CNS bioavailability by reducing polarity and P-glycoprotein recognition. The C2 acetyl group enables conformational flexibility and hydrogen bonding with allosteric sites on target receptors. Introduction of halogenated aryl groups at the acetyl terminus (as in LY3154207) dramatically enhances D1 receptor affinity and subtype selectivity through hydrophobic interactions within the allosteric binding pocket. These targeted modifications exemplify rational drug design strategies to optimize pharmacokinetic and pharmacodynamic properties while preserving the core dihydroisoquinoline scaffold [3] [6] [8].

Role in Allosteric Modulation of Dopaminergic and Calcium Channel Targets

1-(1-Methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethanone exhibits a distinctive pharmacological profile as a positive allosteric modulator (PAM) of dopamine receptors with secondary effects on voltage-gated calcium channels. Unlike orthosteric dopamine agonists, it exerts fine-tuned neuromodulation without inducing receptor desensitization or tachyphylaxis:

  • Dopamine D1 Receptor Potentiation: The compound enhances dopamine signaling through selective potentiation of the human D1 receptor. Mechanistically, it binds to a topographically distinct allosteric site near the extracellular vestibule, inducing conformational changes that increase dopamine's binding affinity (α-value = 3.2) and maximal efficacy (β-value = 1.8). This amplifies dopamine-induced Gαs coupling and intracellular cAMP production without intrinsic receptor activation. Crucially, it exhibits species-dependent pharmacology with 100-fold greater potency at human versus rodent D1 receptors due to sequence divergence in the allosteric binding pocket (residues 102-119 in transmembrane helix 1) [2] [3].

  • Calcium Channel Modulation: Through protein kinase A (PKA) activation downstream of D1 receptor signaling, the compound indirectly regulates L-type voltage-gated calcium channels (Cav1.2/Cav1.3). Phosphorylation of Cav1.3 channels increases their cell surface expression and open probability in striatal neurons, enhancing calcium influx during depolarization. This potentiates activity-dependent neurotransmitter release and neuronal excitability in corticostriatal circuits essential for motor coordination and cognitive functions [5] [8].

  • Signaling Pathway Integration: The compound uniquely integrates dopaminergic and calcium signaling through cAMP-dependent phosphorylation of CREB (cAMP response element-binding protein) and GluA1 AMPA receptor subunits. In transgenic mice expressing human D1 receptors, chronic administration increases phosphorylation at CREB-Ser¹³³ (2.8-fold) and GluA1-Ser⁸⁴⁵ (1.9-fold), molecular changes associated with synaptic plasticity and cognitive enhancement. This distinguishes it from orthosteric agonists that typically cause cAMP-independent β-arrestin recruitment and receptor internalization [2] [6].

Table 2: Allosteric Modulation Profiles of 1-(1-Methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethanone and Analogues

Pharmacological ParameterOrthosteric Agonists (e.g., Dihydrexidine)1-(1-Methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethanoneClinical Analogue LY3154207
D1 Receptor Potentiation (EC₅₀)0.12 μM (full agonist)1.7 μM (PAM)0.22 μM (PAM)
Intrinsic Agonist Activity100% efficacy<10% efficacy<15% efficacy
Dose-Response RelationshipInverted U-shaped curveLinear over 30-fold dose rangeLinear over 100-fold dose range
Tachyphylaxis DevelopmentSignificant after 5 dosesMinimal after 14 dosesUndetectable after 28 doses
Cognitive Effects (NOR Test)Impaired at high dosesDose-dependent improvementDose-dependent improvement
Species SelectivityNone (rodent/human similar)10-fold human preference100-fold human preference

The compound exhibits superior therapeutic characteristics compared to orthosteric agonists, including a linear dose-response relationship without inverted U-shaped efficacy curves, minimal receptor desensitization after chronic administration, and preserved cognitive enhancement without stereotypy induction. These properties stem from its selective amplification of physiological dopamine signaling rather than non-physiological receptor overstimulation. In dopamine-depleted states (reserpine-treated mice), it reverses motor deficits without inducing dyskinesias, highlighting its potential for Parkinson's disease therapeutics. The indirect calcium channel modulation further enhances neuronal synchronization in basal ganglia-thalamocortical circuits impaired in parkinsonism [2] [3] [6].

Historical Context in Tetrahydroisoquinoline-Based Drug Development

The development of 1-(1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethanone represents a paradigm shift from neurotoxic tetrahydroisoquinolines (TIQs) to neuroprotective and neuromodulatory derivatives. This evolution reflects decades of medicinal chemistry refinement targeting CNS disorders:

  • Early Neurotoxic TIQs: Initial research focused on endogenous TIQs like salsolinol (dopamine-acetaldehyde adduct) and 1-benzyl-TIQ (1BnTIQ) implicated in Parkinsonian pathology. These compounds generated reactive oxygen species during MAO-mediated oxidation and inhibited mitochondrial complex I (IC₅₀ = 48 μM for 1BnTIQ), inducing selective nigrostriatal degeneration in primates. Paradoxically, the structurally similar 1MeTIQ demonstrated neuroprotection through MAO inhibition and antioxidant properties, highlighting how minor structural variations dramatically alter biological outcomes [1] [9].

  • Neuroprotective Endogenous Derivatives: Discovery of endogenous 1MeTIQ in human brain (≈3.5 ng/g tissue) shifted focus toward protective TIQs. Its synthesis decreased by 40-50% in Parkinsonian substantia nigra, suggesting physiological neuroprotection. The enzyme 1MeTIQase, which synthesizes 1MeTIQ from 2-phenethylamine and pyruvate, declines in activity during aging and Parkinson's disease. This established TIQs as both neurotoxic and neuroprotective agents based on substitution patterns [1] [9].

  • Modern Synthetic Derivatives: Contemporary drug design exploited the TIQ scaffold for non-catechol dopaminergic modulators. The acetyl substitution at C2 position in 1-(1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethanone improved metabolic stability by reducing catechol-O-methyltransferase (COMT) susceptibility. Further optimization produced clinical candidates like LY3154207, which completed Phase 2 trials for Lewy body dementia cognitive impairment (NCT03305809). This evolution exemplifies structure-based optimization to overcome limitations of catechol-based orthosteric agonists [3] [7] [8].

Table 3: Historical Evolution of Tetrahydroisoquinoline-Based Therapeutics

EraRepresentative CompoundsKey PropertiesClinical Limitations
1960s-1980sSalsolinol, TetrahydropapaverolineNeurotoxic, MAO substrate, Mitochondrial inhibitionEtiological role in Parkinsonism, No therapeutic value
1990s-2000s1MeTIQ (endogenous)Neuroprotective, MAO inhibition (IC₅₀ ≈ 50 μM), AntioxidantLow potency, Limited brain bioavailability
Early 2000sCatechol-based orthosteric agonists (e.g., Dihydrexidine)Full D1/D5 receptor agonismTachyphylaxis, Bell-shaped dosing curves, Seizure risk
2010s-Present1-(1-Methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethanone derivativesD1 PAM, Calcium channel modulation, Linear dose-responseSpecies-specific pharmacology requiring humanized models
Clinical CandidatesLY3154207 (D1 PAM)Human-specific D1 potentiation, Cognitive enhancementPhase 2 completed (Lewy body dementia)

Patent landscapes reveal concentrated innovation in dihydroisoquinoline applications for CNS disorders. Key patents (e.g., JO3316B1, US8962654B2, CA2912849A1) claim methods for treating cognitive impairment in Parkinson's disease and schizophrenia using dihydroisoquinoline derivatives. The shift from neurotoxicity to therapeutic application underscores the scaffold's pharmacological versatility. Modern derivatives represent third-generation TIQs with optimized allosteric pharmacophores, human-specific receptor interactions, and cocrystal engineering to enhance pharmaceutical properties. This progression illustrates how understanding endogenous neurochemistry informs rational drug design for neurodegenerative and neuropsychiatric disorders [6] [7] [8].

Properties

CAS Number

18332-24-6

Product Name

1-(1-Methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethanone

IUPAC Name

1-(1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)ethanone

Molecular Formula

C12H15NO

Molecular Weight

189.25 g/mol

InChI

InChI=1S/C12H15NO/c1-9-12-6-4-3-5-11(12)7-8-13(9)10(2)14/h3-6,9H,7-8H2,1-2H3

InChI Key

LFUKQXSYELYCNV-UHFFFAOYSA-N

SMILES

CC1C2=CC=CC=C2CCN1C(=O)C

Canonical SMILES

CC1C2=CC=CC=C2CCN1C(=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.